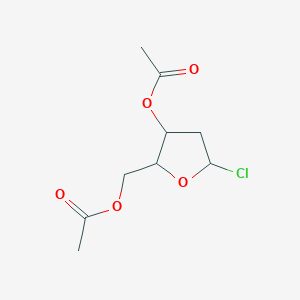

1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose

Description

1-Chloro-2-deoxy-3,5-di-O-acetyl-α-D-ribofuranose is a modified carbohydrate derivative critical in nucleoside and oligonucleotide synthesis. Its structure features a deoxygenated C2 position, a chlorine substituent at the anomeric center (C1), and acetyl protecting groups at the C3 and C5 hydroxyls. The α-configuration at C1 distinguishes it from β-anomers, influencing its reactivity and stereochemical outcomes in glycosylation reactions. This compound is widely used as a glycosyl donor for constructing 2′-deoxynucleosides, particularly in medicinal chemistry for antiviral and anticancer drug development .

Properties

IUPAC Name |

(3-acetyloxy-5-chlorooxolan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO5/c1-5(11)13-4-8-7(14-6(2)12)3-9(10)15-8/h7-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSXLWYUQVFOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)Cl)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose typically involves the acetylation of 2-deoxy-D-ribose followed by chlorinationThis can be achieved using reagents such as acetyl chloride and pyridine under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated compound.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

Major Products:

Substitution Products: Various nucleoside analogues with different functional groups.

Hydrolysis Products: Deacetylated derivatives of the original compound.

Scientific Research Applications

1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of nucleoside analogues and their interactions with biological systems.

Medicine: It plays a crucial role in the development of antiviral and anticancer drugs.

Industry: The compound is used in the large-scale production of pharmaceuticals and other chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Chloro-2-deoxy-3,5-di-O-acetyl-a-D-ribofuranose involves its conversion into active nucleoside analogues. These analogues inhibit viral DNA polymerase, thereby preventing viral replication. The compound targets specific enzymes and pathways involved in DNA synthesis, making it effective against a range of viral infections.

Comparison with Similar Compounds

Structural Variations in Protecting Groups

Acetyl vs. Acyl Groups

The acetyl groups in 1-chloro-2-deoxy-3,5-di-O-acetyl-α-D-ribofuranose contrast with bulkier acyl groups in analogs:

- Toluoyl (p-toluoyl): Found in 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranose (). Toluoyl groups enhance lipophilicity and stabilize intermediates during nucleosidation but require harsher deprotection (e.g., NaOH/MeOH) compared to acetyl .

- Benzoyl: Used in 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (). Benzoyl groups increase molecular weight (504.49 g/mol vs. ~356 g/mol for acetylated analogs) and improve crystallinity but may reduce solubility in polar solvents like acetonitrile .

- 4-Chlorobenzoyl: Present in 1-O-acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-β-D-ribofuranose (). The electron-withdrawing Cl substituent enhances stability and alters reactivity in electrophilic substitutions .

Table 1: Key Structural and Physical Properties

*Estimated based on similar structures.

Stereochemical and Reactivity Differences

Anomeric Configuration (α vs. β)

- α-Anomers: The target compound’s α-configuration favors syn-addition in glycosylation, leading to nucleosides with syn glycosidic orientations (e.g., 4-methylbenzimidazole derivatives in ). This is critical for mimicking natural nucleosides like deoxyadenosine .

- β-Anomers: Compounds like 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranose () exhibit anti-addition tendencies, yielding β-nucleosides. However, α-selectivity can be enhanced using silylation techniques ().

Reactivity in Glycosylation

- Acetylated derivatives undergo faster deprotection under mild basic conditions (e.g., NH3/MeOH) compared to toluoyl or benzoyl analogs, streamlining downstream processing .

- Toluoyl-protected sugars (e.g., ) show higher regioselectivity in coupling reactions due to steric hindrance, achieving yields up to 71% in nucleosidation ().

Biological Activity

1-Chloro-2-deoxy-3,5-di-O-acetyl-α-D-ribofuranose (CAS No. 73446-73-8) is a synthetic carbohydrate compound that has garnered attention in biochemical research, particularly in the synthesis of nucleosides and nucleotides. Its structural features and reactivity make it a valuable intermediate in the development of antiviral agents and other therapeutic compounds. This article discusses the biological activity of this compound, synthesizing findings from diverse sources, including studies on its synthesis, reactivity, and biological implications.

Chemical Structure and Properties

1-Chloro-2-deoxy-3,5-di-O-acetyl-α-D-ribofuranose is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₃ClO₅ |

| Molecular Weight | 224.65 g/mol |

| Melting Point | Not specified |

The compound features a chlorinated sugar structure, which influences its biological interactions and reactivity in synthetic pathways.

Antiviral Potential

1-Chloro-2-deoxy-3,5-di-O-acetyl-α-D-ribofuranose serves as a precursor for various nucleoside analogs that exhibit antiviral activity. For instance, its derivatives have been investigated for their efficacy against viruses such as Hepatitis C and HIV. The incorporation of the 1-chloro group enhances the compound's ability to participate in glycosylation reactions, leading to the formation of nucleosides that can inhibit viral replication.

Case Study: Synthesis of Nucleoside Analogues

In a study by Aoyama et al., 1-chloro-2-deoxy-3,5-di-O-acetyl-α-D-ribofuranose was utilized in the synthesis of α-nucleosides through stereoselective methods. The researchers demonstrated that modifying the sugar moiety could significantly affect the biological activity of the resulting nucleosides. The synthesized compounds showed promising results in inhibiting viral enzymes, suggesting that the structural modifications imparted by the chlorinated sugar enhance antiviral properties .

Enzymatic Reactions

The compound also participates in enzymatic reactions that are critical for nucleotide metabolism. Research indicates that enzymes such as Pseudomonas cepacia lipase exhibit selectivity for 2-deoxynucleosides derived from 1-chloro-2-deoxy-3,5-di-O-acetyl-α-D-ribofuranose. This selectivity can be exploited to develop methods for separating α and β anomers of nucleosides, which is essential for producing therapeutically relevant compounds .

Cytotoxicity Studies

While exploring the biological activity of 1-chloro-2-deoxy-3,5-di-O-acetyl-α-D-ribofuranose derivatives, it was noted that some compounds exhibited low cytotoxicity while maintaining antiviral efficacy. For example, a derivative synthesized from this compound was found to be non-toxic to human cell lines while effectively inhibiting viral replication . This characteristic is crucial for developing safe therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 1-chloro-2-deoxy-3,5-di-O-acetyl-α-D-ribofuranose, and how do reaction conditions influence yield?

The compound is typically synthesized via sequential protection and chlorination of 2-deoxyribose. A common route involves:

- Step 1 : Methylation of 2-deoxyribose with HCl in methanol to form a glycoside intermediate.

- Step 2 : Protection of hydroxyl groups with toluoyl or acetyl groups using toluoyl chloride or acetic anhydride.

- Step 3 : Chlorination using HCl in acetic acid to replace the anomeric hydroxyl group . Yield optimization requires strict control of stoichiometry (e.g., excess toluoyl chloride for complete protection) and anhydrous conditions to prevent hydrolysis. Typical yields range from 65% to 93%, depending on purification methods (e.g., silica gel chromatography) .

Q. How can researchers confirm the anomeric configuration and purity of this compound?

- NMR Spectroscopy : - and -NMR are critical for verifying the α-anomeric configuration (e.g., chemical shift ~6.3 ppm for the anomeric proton in CDCl) .

- TLC/IR : Thin-layer chromatography (TLC) in chloroform/methanol systems monitors reaction progress, while IR confirms ester carbonyl stretches (~1740 cm) .

- HPLC-MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na] at m/z 318.0951 for the tetraacetyl derivative) .

Q. What solvents and storage conditions are optimal for handling this compound?

- Solubility : Slightly soluble in DMSO, readily soluble in chloroform, acetonitrile, or dichloroethane .

- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the chloro group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced Research Questions

Q. How do protecting groups (e.g., toluoyl vs. acetyl) influence reactivity in glycosylation reactions?

- Toluoyl Groups : Provide steric bulk, enhancing β-selectivity in nucleophilic substitutions (e.g., coupling with pyrimidone bases for antiviral nucleosides) .

- Acetyl Groups : Less bulky, favoring faster reaction kinetics but lower stereochemical control. Comparative studies show toluoyl-protected intermediates yield purer β-anomers (~93% after chromatography) .

- Mechanistic Insight : Computational modeling (DFT) reveals that toluoyl groups stabilize transition states via π-π interactions, reducing side reactions .

Q. What strategies mitigate anomeric mixture formation during nucleoside coupling?

- Pre-activation : Use of Lewis acids (e.g., SnCl) to generate a reactive oxocarbenium ion intermediate, improving α/β selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms, enhancing β-configuration retention .

- Kinetic Control : Low-temperature reactions (-20°C) slow equilibration, allowing isolation of the desired anomer .

Q. How can cycloaddition reactions expand the utility of this compound in C-glycoside synthesis?

- Alkyne Functionalization : Reacting the chloro derivative with ethynylmagnesium bromide forms a C-glycoside ethyne intermediate, enabling [4+2] or [3+2] cycloadditions with dienes or azides .

- Regioselectivity : Electron-withdrawing toluoyl groups direct cycloadditions to the C1 position, yielding pyridazine or triazole C-glycosides with >80% regioselectivity .

Q. What analytical challenges arise in characterizing byproducts from large-scale syntheses?

- Byproduct Identification : Common impurities include hydrolyzed products (e.g., 2-deoxyribose derivatives) and unreacted intermediates. LC-MS/MS and -NMR (for fluorinated analogs) are essential for structural elucidation .

- Quantitative Analysis : Use of internal standards (e.g., deuterated analogs) improves accuracy in HPLC quantification .

Methodological Considerations

Q. How can researchers troubleshoot low yields in glycosylation reactions?

- Moisture Control : Ensure rigorous drying of solvents (e.g., molecular sieves in acetonitrile) to prevent hydrolysis .

- Catalyst Optimization : Screen Lewis acids (e.g., BF-EtO vs. TMSOTf) to enhance nucleophilic attack efficiency .

Q. What computational tools predict the thermodynamic stability of intermediates?

- DFT Calculations : Gaussian or ORCA software models transition states to explain stereochemical outcomes (e.g., α/β ratios) .

- MD Simulations : Molecular dynamics assess solvent effects on reaction pathways, guiding solvent selection .

Data Contradictions & Resolutions

Q. Discrepancies in solubility How to reconcile reports of DMSO vs. chloroform solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.